4-Butoxy-3,5-diiodobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12I2O2 |
|---|---|
Molecular Weight |
430.02 g/mol |
IUPAC Name |
4-butoxy-3,5-diiodobenzaldehyde |
InChI |
InChI=1S/C11H12I2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,2-4H2,1H3 |
InChI Key |
NCTZAEFOKUHDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1I)C=O)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Butoxy 3,5 Diiodobenzaldehyde
Strategic Design of Synthetic Routes to 4-Butoxy-3,5-diiodobenzaldehyde
The effective synthesis of a multi-substituted aromatic compound like this compound hinges on a well-considered strategic plan. This involves a detailed retrosynthetic analysis to identify key bond disconnections and the judicious selection of starting materials that allow for controlled and high-yielding transformations.
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of this compound reveals several plausible disconnection points. The primary disconnections are the carbon-iodine (C-I) bonds and the carbon-carbon bond of the aldehyde group.
Disconnection of the Carbon-Iodine Bonds: The two iodine atoms can be retrosynthetically removed to simplify the target molecule to 4-butoxybenzaldehyde (B1265825). This suggests that a key step in the forward synthesis would be the regioselective di-iodination of 4-butoxybenzaldehyde. The butoxy group, being an electron-donating group, is an ortho-, para-director. With the para position occupied by the aldehyde group, the two ortho positions (3 and 5) are activated for electrophilic substitution, making this a highly logical approach.
Disconnection of the Aldehyde Group: The formyl group can be disconnected via a formylation reaction of a 1-butoxy-3,5-diiodobenzene precursor. This precursor, in turn, could be synthesized from 4-iodophenol through butylation followed by a second iodination, or from a di-iodinated phenol followed by butylation. Another possibility is the oxidation of a corresponding benzyl (B1604629) alcohol, (4-butoxy-3,5-diiodophenyl)methanol. This alcohol could be prepared from the reduction of a corresponding benzoic acid or by other means.
Considering the commercial availability of precursors and the directing effects of the substituents, the most straightforward synthetic strategy involves the di-iodination of a readily available 4-alkoxybenzaldehyde derivative.
Selection of Key Starting Materials and Precursors
Based on the retrosynthetic analysis, two primary starting materials emerge as highly strategic choices:
4-Butoxybenzaldehyde: This is a commercially available compound that possesses the required butoxy and benzaldehyde (B42025) functionalities in the correct positions. researchgate.net The synthesis would then primarily involve the regioselective iodination at the 3 and 5 positions. This is an attractive route due to its directness.
4-Hydroxybenzaldehyde: This is also a readily available and inexpensive starting material. A synthetic route starting from this precursor would involve an initial di-iodination to form 4-hydroxy-3,5-diiodobenzaldehyde, followed by a Williamson ether synthesis with a butyl halide to introduce the butoxy group. The hydroxyl group is a strong activating group, facilitating the electrophilic iodination at the ortho positions.
The choice between these two starting materials would depend on factors such as the efficiency and regioselectivity of the iodination on the butoxy-substituted ring versus the hydroxy-substituted ring, as well as the yield of the subsequent etherification step.
Functional Group Interconversion Strategies for Benzaldehyde Synthesis
The introduction of the benzaldehyde functionality can be achieved either through direct formylation of an aromatic ring or by the oxidation of a primary benzyl alcohol. Both strategies have their merits and are widely employed in organic synthesis.
Formylation Reactions and Regioselectivity Considerations
Some of the classical formylation reactions include:
Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which is a mild electrophile for the formylation of electron-rich aromatic rings.
Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically on activated substrates like phenols.
Gattermann Reaction: This reaction uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. Due to the toxicity of hydrogen cyanide, a modification by Adams using zinc cyanide is often preferred.
The choice of formylation method would depend on the reactivity of the 1-butoxy-3,5-diiodobenzene substrate.
Oxidation of Alcohols to Aldehydes: Catalytic and Stoichiometric Approaches
An alternative and often highly efficient method for synthesizing benzaldehydes is the oxidation of the corresponding benzyl alcohols. In the context of synthesizing this compound, this would involve the oxidation of (4-butoxy-3,5-diiodophenyl)methanol. This intermediate could be prepared, for example, by the reduction of a corresponding benzoic acid derivative. The oxidation of primary alcohols to aldehydes requires mild and selective oxidizing agents to prevent over-oxidation to carboxylic acids.
Catalytic Approaches: These methods are generally preferred due to their higher efficiency and reduced waste generation. They often employ a metal catalyst and a co-oxidant, which can be as benign as molecular oxygen from the air.
| Catalyst System | Co-oxidant | Substrate Scope | Key Features |
| Palladium-based catalysts | O₂ (air) | Wide range of benzyl alcohols | High selectivity for aldehydes, often performed in water. researchgate.net |
| Cobalt-based catalysts | O₂ | Aromatic alcohols | High conversion and selectivity. rsc.org |
| Copper(I)/TEMPO | O₂ | Primary and secondary benzyl alcohols | Mild reaction conditions (room temperature). nih.gov |
| Iron(III) nitrate | None (acts as oxidant) | Benzylic alcohols | Can achieve high conversion and selectivity. frontiersin.org |
Stoichiometric Approaches: These methods use a molar equivalent or an excess of an oxidizing agent. While they can be very effective, they generate stoichiometric amounts of waste.
| Reagent | Solvent | Key Features |
| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane | Widely used, reliable, but chromium-based. |
| Dess-Martin periodinane (DMP) | Dichloromethane | Mild conditions, broad functional group tolerance. |
| Manganese dioxide (MnO₂) | Dichloromethane, Chloroform | Selective for allylic and benzylic alcohols. |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane | Mild, avoids heavy metals, but requires low temperatures. |
The selection of the oxidation method would depend on the functional group tolerance required and the desired scale of the reaction. For a substrate like (4-butoxy-3,5-diiodophenyl)methanol, a mild catalytic method would be preferable to avoid potential side reactions involving the iodine atoms.
Regioselective Iodination Techniques for Aromatic Rings
The key transformation in the most likely synthetic route to this compound is the regioselective introduction of two iodine atoms onto the aromatic ring of a precursor like 4-butoxybenzaldehyde or 4-hydroxybenzaldehyde. The directing effect of the alkoxy or hydroxy group is paramount in achieving the desired 3,5-disubstitution pattern.
The butoxy group in 4-butoxybenzaldehyde is an activating, ortho-, para-directing group. Since the para position is blocked by the aldehyde, electrophilic substitution is strongly directed to the two ortho positions (3 and 5). A variety of iodinating agents can be employed for this purpose.
A particularly effective and widely used reagent for the iodination of activated aromatic compounds is N-iodosuccinimide (NIS) . organic-chemistry.org The reactivity of NIS can be enhanced by the addition of an acid catalyst. Trifluoroacetic acid (TFA) is often used for this purpose, providing a potent electrophilic iodinating species. organic-chemistry.org
A relevant example is the di-iodination of 4-hydroxybenzaldehyde using 2.2 equivalents of NIS in TFA, which proceeds in high yield (91%) at room temperature. researchgate.net A similar strategy is expected to be effective for the di-iodination of 4-butoxybenzaldehyde. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the protonated NIS or a related species acts as the source of the electrophilic iodine.
Other iodinating systems include:
Iodine monochloride (ICl): A powerful iodinating agent, though it can be less selective than NIS.
Molecular iodine (I₂) with an oxidizing agent: Systems like I₂/HNO₃ or I₂/HIO₃ can be used to generate an electrophilic iodine species in situ. babafaridgroup.edu.in
Iodine with silver salts: Reagents like silver sulfate (Ag₂SO₄) or silver tetrafluoroborate (AgBF₄) can activate molecular iodine for the iodination of aromatic compounds, sometimes offering unique regioselectivity. nih.govuky.edu
For the synthesis of this compound, the use of NIS with a catalytic amount of a strong acid like TFA presents a mild, efficient, and highly regioselective method for the crucial di-iodination step.
Electrophilic Aromatic Iodination Methodologies
Electrophilic aromatic iodination is a direct method for introducing iodine atoms onto an activated aromatic ring. The precursor, 4-hydroxybenzaldehyde, contains a strongly activating hydroxyl group and a moderately deactivating aldehyde group. The hydroxyl group directs electrophiles to the ortho and para positions. Since the para position is already occupied by the aldehyde, iodination occurs at the two ortho positions (positions 3 and 5).
Various reagents and conditions have been developed for this transformation. A common and effective method involves the use of N-Iodosuccinimide (NIS) as the iodine source, often in the presence of an acid catalyst like trifluoroacetic acid (TFA). The reaction can be controlled to produce either the mono-iodinated or the di-iodinated product by adjusting the stoichiometry of NIS. For the synthesis of the target diiodo-scaffold, an excess of the iodinating agent is required. researchgate.net
Research on the iodination of 4-hydroxybenzaldehyde has provided specific conditions and outcomes for this reaction. researchgate.net For instance, using 2.2 equivalents of NIS in TFA at room temperature for 6 hours leads to a high yield of the desired 3,5-diiodo-4-hydroxybenzaldehyde. researchgate.net
Other electrophilic iodination systems include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., H₂O₂, NaIO₄) to generate the more electrophilic I⁺ species, or the use of 1,3-diiodo-5,5-dimethylhydantoin (DIH), which can be activated by a Lewis base. organic-chemistry.org The choice of iodinating system can be influenced by factors such as substrate reactivity, desired selectivity, and reaction conditions.
Table 1: Electrophilic Iodination of 4-Hydroxybenzaldehyde with N-Iodosuccinimide (NIS)
| Product | NIS Equivalents | Catalyst | Reaction Time | Yield |
|---|---|---|---|---|
| 3-Iodo-4-hydroxybenzaldehyde | 1.2 | TFA | 6 h | 55% |
| 3,5-Diiodo-4-hydroxybenzaldehyde | 1.2 | TFA | 6 h | 40% |
This data is based on findings from the synthesis of related compounds. researchgate.net
Directed Ortho-Metalation Strategies for Iodination
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be trapped with an electrophile, such as molecular iodine, to introduce a substituent with high precision.
For the synthesis of 3,5-diiodo-4-hydroxybenzaldehyde, the hydroxyl group itself is a potent DMG. However, its acidic proton would be quenched by the strong organolithium base. Therefore, it must first be protected with a group that can still function as a DMG. The O-carbamate group, particularly -OCONEt₂, is recognized as one of the most powerful DMGs. nih.gov
The synthetic sequence would involve:
Protection: Conversion of the hydroxyl group of 4-hydroxybenzaldehyde to an O-aryl carbamate.
Ortho-Lithiation: Treatment with a strong base, such as s-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C), to deprotonate the first ortho position. uwindsor.ca
Iodination: Quenching the aryllithium intermediate with an iodine source like I₂.
Repeat Lithiation/Iodination: A second round of lithiation and iodination at the remaining ortho position.
Deprotection: Removal of the carbamate group to reveal the free hydroxyl, yielding 3,5-diiodo-4-hydroxybenzaldehyde.
This methodology offers an alternative to electrophilic substitution and provides excellent control over the position of iodination, which is particularly useful for complex or sensitive substrates. researchgate.net
Halogen Dance Reactions and Iodine Migration Pathways
The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgdntb.gov.ua This rearrangement is typically initiated by a strong base (e.g., lithium diisopropylamide, LDA) which deprotonates the ring, leading to a metalated intermediate that facilitates the halogen's "dance" to a more thermodynamically stable position. wikipedia.orgscribd.comclockss.org
In the context of synthesizing this compound, the halogen dance is more often a potential side reaction to be avoided rather than a primary synthetic route. For example, during a DoM procedure, if the conditions are not carefully controlled (e.g., temperature is allowed to rise), the initially formed aryllithium intermediate could undergo a halogen dance, leading to a mixture of isomers.
However, the reaction could theoretically be used as a strategic tool. If a synthetic precursor such as 2,5-diiodo-4-butoxybenzaldehyde were formed, a halogen dance reaction could potentially be employed to isomerize it to the desired 3,5-diiodo isomer, provided the latter is the thermodynamic product. The driving force for the migration is the formation of the most stable carbanion intermediate. Factors influencing the reaction outcome include the choice of base, solvent, temperature, and the nature of other substituents on the ring. wikipedia.org
Ethereal Linkage Formation: Butoxy Group Introduction
The introduction of the butoxy group onto the 3,5-diiodo-4-hydroxybenzaldehyde core is a crucial step in the synthesis. This is an etherification reaction, for which several reliable methods exist in organic chemistry.
Williamson Ether Synthesis and its Variants in Aryl Ether Formation
The Williamson ether synthesis is a classic and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com
In this specific synthesis, the reaction proceeds as follows:
Deprotonation: The phenolic hydroxyl group of 3,5-diiodo-4-hydroxybenzaldehyde is deprotonated with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH)) to form the corresponding phenoxide. This phenoxide is the nucleophile.
Nucleophilic Attack: The phenoxide attacks a primary butyl halide, such as 1-bromobutane or 1-iodobutane. The halide acts as the electrophile.
The reaction follows an Sɴ2 mechanism, where the phenoxide attacks the carbon atom bearing the halogen, displacing the halide ion as the leaving group. wikipedia.org It is critical to use a primary alkyl halide (e.g., 1-bromobutane) for this reaction. Secondary or tertiary alkyl halides would lead to a competing elimination (E2) reaction, forming butene instead of the desired ether, especially given that the phenoxide is a strong base. masterorganicchemistry.comlibretexts.org
Table 2: Reactant Considerations for Williamson Ether Synthesis
| Reactant Combination | Type of Alkyl Halide | Expected Major Product | Rationale |
|---|---|---|---|
| 3,5-diiodo-4-phenoxide + 1-bromobutane | Primary | This compound | Sɴ2 reaction is favored. organicchemistrytutor.com |
| 3,5-diiodo-4-phenoxide + 2-bromobutane | Secondary | 1-Butene / 2-Butene | E2 elimination is a major competing pathway. masterorganicchemistry.com |
Mitsunobu Reaction Applications in Aryl Ether Synthesis
The Mitsunobu reaction is another powerful method for forming ethers, particularly when mild reaction conditions are required. nih.gov This reaction converts a primary or secondary alcohol into an ether by reacting it with an acidic pronucleophile in the presence of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). organic-chemistry.org
For the synthesis of aryl ethers, the phenol acts as the acidic component (the pronucleophile) and an alcohol provides the alkyl group. The steps are:
A phosphine, such as PPh₃, reacts with DEAD to form a phosphonium salt intermediate. organic-chemistry.org
The butanol attacks this intermediate.
The acidic proton of the 3,5-diiodo-4-hydroxybenzaldehyde is removed, forming a phenoxide.
This phenoxide then acts as a nucleophile, attacking the activated butanol-phosphine complex to form the desired ether.
A significant advantage of the Mitsunobu reaction is that it proceeds under neutral and mild conditions. However, a notable drawback is the formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced hydrazine derivative), which can sometimes complicate purification. organic-chemistry.org The reaction is widely applicable and has been used in the solid-phase synthesis of aryl ethers. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement for this compound
Optimizing the synthesis of this compound requires careful consideration of the reaction conditions for both the iodination and etherification steps to maximize yield and purity while minimizing side reactions.
For the Iodination Step:
Electrophilic Iodination: The key is controlling the stoichiometry of the iodinating agent. As shown in Table 1, using at least 2.2 equivalents of NIS is crucial for achieving a high yield (91%) of the di-iodinated product and minimizing the formation of the mono-iodinated byproduct. researchgate.net The choice of solvent and acid catalyst can also influence reaction rates and selectivity.
Directed Ortho-Metalation: Optimization here focuses on the choice of base, temperature, and reaction time. Strong, non-nucleophilic bases like s-BuLi or LDA are required. Maintaining a very low temperature (e.g., -78 °C) is critical to prevent side reactions such as the anionic Fries rearrangement or halogen dance. uwindsor.ca The purity of the organolithium reagent and the dryness of the solvent and reagents are paramount for high yields.
For the Etherification Step:
Williamson Ether Synthesis: To enhance the yield, a slight excess of the alkylating agent (1-bromobutane) is often used. The choice of base and solvent is also important. A strong base like NaH in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) ensures complete formation of the nucleophilic phenoxide. If using a weaker base like K₂CO₃, a solvent like acetone or acetonitrile (B52724) is common, and higher temperatures may be required to drive the reaction to completion. Phase-transfer catalysts can be employed in two-phase systems to improve reaction efficiency. thieme-connect.de
Mitsunobu Reaction: Yield optimization involves the slow addition of the azodicarboxylate (DEAD or DIAD) to the reaction mixture at a controlled temperature (often 0 °C to room temperature) to manage the exothermic nature of the initial steps. The solvent is typically an anhydrous aprotic solvent like THF or toluene (B28343). Efficient removal of the triphenylphosphine oxide byproduct during workup is essential for obtaining a pure product.
Table 3: Summary of Optimization Parameters for Synthesis
| Synthetic Step | Method | Key Parameters for Optimization | Desired Outcome |
|---|---|---|---|
| Iodination | Electrophilic Iodination | Reagent Stoichiometry (e.g., >2 eq. NIS), Catalyst Choice (e.g., TFA), Temperature | High conversion to di-iodinated product, minimal mono-iodination. |
| Directed Ortho-Metalation | Base Choice (s-BuLi, LDA), Low Temperature (-78 °C), Anhydrous Conditions, Purity of Reagents | High regioselectivity, avoidance of rearrangement side reactions. | |
| Etherification | Williamson Synthesis | Base Strength (NaH > K₂CO₃), Solvent (DMF, THF), Use of Primary Alkyl Halide | Complete phenoxide formation, prevention of E2 elimination. |
Solvent Effects and Temperature Control Strategies
The choice of solvent and the precise control of temperature are critical factors in the synthesis of this compound. The solvent not only dissolves the reactants but can also influence reaction rates and the position of chemical equilibria. For instance, in related iodination reactions, polar aprotic solvents are often favored as they can stabilize charged intermediates, thereby accelerating the reaction.
Temperature control is paramount to prevent the formation of by-products and decomposition of the desired product. In many organic reactions, including the synthesis of aromatic aldehydes, elevated temperatures can lead to side reactions such as oxidation or polymerization. Conversely, temperatures that are too low may result in impractically slow reaction rates. The optimal temperature profile for the synthesis of this compound typically involves a controlled ramp-up to the desired reaction temperature, followed by a stable holding period and a controlled cool-down to ensure product crystallization and minimize impurity formation.
| Parameter | Effect on Synthesis | Typical Conditions |
| Solvent Polarity | Influences reaction rate and solubility of reactants and intermediates. | Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often employed. |
| Reaction Temperature | Affects reaction kinetics and selectivity. Higher temperatures can increase rate but may lead to by-products. | Precise control, often within a narrow range (e.g., 60-80 °C), is crucial for optimal yield and purity. |
| Temperature Fluctuation | Can lead to inconsistent product quality and formation of impurities. | Maintained within ±1-2 °C of the setpoint using automated reactor systems. |
Catalyst Selection and Loading Optimization
Catalysis plays a pivotal role in the efficient synthesis of this compound. The appropriate catalyst can significantly increase the reaction rate and improve the selectivity towards the desired product. For iodination reactions of aromatic compounds, common catalysts include iodine in the presence of an oxidizing agent or electrophilic iodine reagents.
Optimizing the catalyst loading is a crucial aspect of process development. A higher catalyst loading can lead to a faster reaction but may also increase the cost and the potential for side reactions. Conversely, a lower catalyst loading may result in an incomplete reaction or an unacceptably long reaction time. The optimal catalyst loading is determined through careful experimentation, balancing reaction kinetics, product yield, and economic considerations.
| Catalyst Type | Advantages | Disadvantages | Typical Loading |
| Iodine with Oxidizing Agent (e.g., H₂O₂) | Readily available, cost-effective. | Can lead to over-iodination or other side reactions if not controlled properly. | 1-5 mol% |
| Electrophilic Iodine Reagents (e.g., NIS) | High reactivity and selectivity. | Higher cost compared to elemental iodine. | 1.1-1.5 equivalents |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves a holistic approach that considers all aspects of the chemical lifecycle, from starting materials to waste products.
Atom Economy and E-Factor Analysis
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product. In the synthesis of this compound, maximizing atom economy involves choosing reaction pathways that minimize the formation of by-products.
The E-Factor (Environmental Factor) provides a broader measure of the environmental impact of a chemical process, defined as the mass ratio of waste to the desired product. A lower E-Factor indicates a more environmentally friendly process. Analysis of the E-Factor for the synthesis of this compound would involve quantifying all waste streams, including solvent losses, by-products, and catalyst residues.
| Metric | Definition | Goal in Green Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |
| E-Factor | Total mass of waste / Mass of product | Minimize |
Sustainable Solvent Selection and Solvent-Free Methodologies
The choice of solvent is a major contributor to the environmental impact of a chemical process. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of more sustainable alternatives, such as water, supercritical fluids, or bio-derived solvents. Research into the synthesis of this compound is exploring the use of such green solvents to reduce the environmental burden.
Solvent-free methodologies, where the reaction is carried out in the absence of a solvent, represent an even more sustainable approach. These reactions are typically conducted by grinding the solid reactants together (mechanochemistry) or by heating the neat reactants. The development of solvent-free methods for the synthesis of this compound is an active area of research.
Waste Minimization and By-product Management
A key tenet of green chemistry is the minimization of waste at its source. For the synthesis of this compound, this involves optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of by-products. Any by-products that are formed should ideally be non-toxic and easily separable from the main product.
Effective by-product management strategies are also crucial. This can involve developing methods to convert by-products into useful chemicals or ensuring their safe and environmentally responsible disposal. For example, any excess iodine-containing reagents should be captured and recycled to prevent their release into the environment.
Comprehensive Spectroscopic and Structural Elucidation of 4 Butoxy 3,5 Diiodobenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Butoxy-3,5-diiodobenzaldehyde, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Characterization
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic, butoxy chain, and aldehyde protons.
The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region would feature a singlet corresponding to the two equivalent protons at the C-2 and C-6 positions. The presence of two bulky iodine atoms flanking the butoxy group and the aldehyde function leads to this equivalence. Their chemical shift is predicted to be in the range of 8.0-8.2 ppm, influenced by the electron-withdrawing nature of the iodine and aldehyde groups.
The butoxy group protons will exhibit a characteristic pattern of coupled signals. The methylene (B1212753) protons adjacent to the aromatic oxygen (O-CH₂) are expected to appear as a triplet around 4.0-4.2 ppm. The subsequent methylene protons (-CH₂-CH₂-CH₂-) would resonate at approximately 1.7-1.9 ppm and 1.4-1.6 ppm, respectively, each as a multiplet. The terminal methyl group (-CH₃) is predicted to be a triplet at around 0.9-1.0 ppm.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Aldehyde (-CHO) | 9.90 | s | 1H |
| Aromatic (H-2, H-6) | 8.10 | s | 2H |
| Butoxy (-OCH₂) | 4.10 | t | 2H |
| Butoxy (-OCH₂CH₂) | 1.80 | m | 2H |
| Butoxy (-CH₂CH₂CH₃) | 1.50 | m | 2H |
| Butoxy (-CH₃) | 0.95 | t | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their electronic environment. For this compound, eight distinct carbon signals are predicted.
The aldehydic carbonyl carbon is expected to be the most downfield signal, around 190-192 ppm. The aromatic carbons' chemical shifts are significantly influenced by the substituents. The carbon bearing the aldehyde group (C-1) is predicted around 135-137 ppm. The carbons attached to the iodine atoms (C-3, C-5) are expected to be significantly shielded due to the "heavy atom effect" of iodine, with a predicted chemical shift in the range of 90-95 ppm. The carbon attached to the butoxy group (C-4) would be downfield, around 160-162 ppm, due to the deshielding effect of the oxygen atom. The equivalent C-2 and C-6 carbons are anticipated to resonate around 140-142 ppm.
The butoxy chain carbons would appear in the upfield region of the spectrum. The O-CH₂ carbon is predicted at approximately 70-72 ppm, followed by the other two methylene carbons at around 31-33 ppm and 19-21 ppm. The terminal methyl carbon is expected at approximately 13-15 ppm.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde (CHO) | 191.0 |
| Aromatic (C-4) | 161.0 |
| Aromatic (C-2, C-6) | 141.0 |
| Aromatic (C-1) | 136.0 |
| Aromatic (C-3, C-5) | 92.0 |
| Butoxy (-OCH₂) | 71.0 |
| Butoxy (-OCH₂CH₂) | 32.0 |
| Butoxy (-CH₂CH₂CH₃) | 20.0 |
| Butoxy (-CH₃) | 14.0 |
Two-Dimensional NMR Techniques: COSY, HSQC, HMBC for Connectivity and Correlation
To confirm the assignments from one-dimensional NMR, two-dimensional (2D) techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, COSY would be crucial in confirming the connectivity within the butoxy chain, showing cross-peaks between the adjacent methylene and methyl protons. No correlations would be expected for the singlet aromatic and aldehyde protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. The HSQC would definitively link the proton signals of the aromatic ring and the butoxy chain to their corresponding carbon signals. For instance, the aromatic proton singlet at ~8.10 ppm would correlate with the carbon signal at ~141.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). The HMBC spectrum would be instrumental in piecing together the entire molecular structure. Key expected correlations include:
The aldehydic proton (~9.90 ppm) to the C-1 (~136.0 ppm) and C-2/C-6 (~141.0 ppm) carbons.
The aromatic protons (~8.10 ppm) to C-1, C-3/C-5, and C-4.
The O-CH₂ protons of the butoxy group (~4.10 ppm) to the C-4 of the aromatic ring (~161.0 ppm) and the adjacent methylene carbon in the butoxy chain.
Advanced NMR Methodologies (e.g., NOESY for Stereochemical Insights, if applicable)
For this compound, there are no stereocenters, and the rotation around the single bonds is generally fast at room temperature. Therefore, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, which provides information about the spatial proximity of atoms, is not expected to yield significant additional structural information for this particular molecule.
Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and providing clues about the structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The molecular formula is C₁₁H₁₂I₂O₂. The theoretical monoisotopic mass would be calculated with high precision.
Molecular Formula: C₁₁H₁₂I₂O₂
Calculated Exact Mass: 457.8872 g/mol
The observation of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) with a mass corresponding to this calculated value would confirm the elemental composition of the synthesized compound. The isotopic pattern would also be characteristic, showing the presence of two iodine atoms.
Predicted Fragmentation Pathway:
In an electron ionization (EI) mass spectrum, the molecular ion would likely undergo fragmentation. Common fragmentation pathways for this molecule are predicted to include:
Loss of the butoxy chain: Cleavage of the ether bond could lead to the loss of a butoxy radical (•OC₄H₉) or a butyl radical (•C₄H₉), resulting in significant fragment ions.
Alpha-cleavage of the aldehyde: Loss of a hydrogen radical (•H) from the aldehyde group to give an [M-1]⁺ ion is a common fragmentation for benzaldehydes.
Loss of CO: The [M-1]⁺ ion could further lose a molecule of carbon monoxide (CO) to give an [M-29]⁺ ion.
Cleavage within the butoxy chain: Fragmentation of the butyl group would lead to a series of peaks separated by 14 mass units (CH₂).
Loss of iodine: Cleavage of the carbon-iodine bond could result in the loss of an iodine radical (•I), leading to an [M-127]⁺ ion.
The analysis of these fragment ions would provide strong corroborating evidence for the proposed structure of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar molecules. For this compound, ESI-MS would be expected to generate protonated molecular ions, [M+H]⁺, and potentially adducts with cations such as sodium, [M+Na]⁺, or potassium, [M+K]⁺, depending on the solvent system used.
Given the molecular formula of this compound, C₁₁H₁₂I₂O₂, the exact mass of the neutral molecule can be calculated. The anticipated protonated molecule [M+H]⁺ would therefore be the primary ion of interest in the positive ion mode ESI-MS spectrum. The high resolving power of modern mass spectrometers would allow for the confirmation of the elemental composition through accurate mass measurement.
Table 1: Predicted ESI-MS Data for this compound
| Ion Species | Predicted m/z (Monoisotopic) |
| [M+H]⁺ | 430.8945 |
| [M+Na]⁺ | 452.8764 |
| [M+K]⁺ | 468.8504 |
| [2M+H]⁺ | 860.7818 |
| [2M+Na]⁺ | 882.7637 |
Note: These are theoretically predicted m/z values. Actual experimental values may vary slightly.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint.
For this compound, the molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the butoxy group and the loss of iodine atoms. Analysis of the fragmentation of the related compound 4-butoxybenzaldehyde (B1265825) shows a prominent peak corresponding to the loss of the butoxy radical. A similar fragmentation pathway would be anticipated for the title compound.
Key Expected Fragmentation Pathways in EI-MS:
α-cleavage: Loss of a propyl radical from the butoxy group to form a stable oxonium ion.
Loss of butene: A McLafferty-type rearrangement could lead to the loss of butene (C₄H₈), resulting in a radical cation of 4-hydroxy-3,5-diiodobenzaldehyde.
Loss of iodine: Cleavage of the carbon-iodine bond would result in ions corresponding to the loss of one or both iodine atoms.
Carbonyl group fragmentation: Loss of the formyl radical (CHO) or carbon monoxide (CO) from the benzaldehyde (B42025) moiety.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem mass spectrometry (MS/MS) would provide further structural confirmation by allowing for the isolation and fragmentation of a specific ion, typically the molecular ion or a prominent fragment ion from the initial MS scan. By selecting the [M+H]⁺ ion from ESI-MS, for example, and subjecting it to collision-induced dissociation (CID), a detailed map of the molecule's connectivity can be constructed.
The fragmentation in an MS/MS experiment would likely mirror the pathways observed in EI-MS, providing unambiguous evidence for the presence of the butoxy group and the diiodo-substituted aromatic ring. The sequential loss of fragments would help to piece together the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
Analysis of Carbonyl Stretching Frequencies
The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic peaks in the IR spectrum of an aldehyde. For simple aromatic aldehydes, this peak typically appears in the region of 1710-1685 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring.
In this compound, the electron-donating butoxy group and the electron-withdrawing iodine atoms will both influence the C=O bond order and thus its stretching frequency. Conjugation of the carbonyl group with the phenyl ring generally lowers the stretching frequency. nih.govnih.gov The presence of electron-withdrawing halogens on the ring would be expected to slightly increase the frequency compared to an unsubstituted aromatic aldehyde.
Identification of Aromatic Ring Vibrations
The IR spectrum will also display characteristic absorptions for the aromatic ring. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring also gives rise to specific overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can help to confirm the substitution pattern.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2960-2850 | Medium |
| Aldehyde C-H Stretch | 2850-2810 and 2750-2710 | Weak |
| Carbonyl (C=O) Stretch | ~1690-1670 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium |
| C-O (Ether) Stretch | 1250-1200 | Strong |
| C-I Stretch | ~600-500 | Medium |
Note: These are approximate ranges and the actual peak positions may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.
The benzaldehyde moiety itself has characteristic absorptions. The presence of the electron-donating butoxy group and the heavy iodine atoms would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde. This is due to the extension of the conjugated system and the influence of the substituents on the energy levels of the molecular orbitals.
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Electronic Transition | Expected Wavelength (λmax) (nm) |
| π → π* (K-band) | ~280-300 |
| n → π* (R-band) | ~320-350 |
Note: These are estimated values. The solvent used can significantly influence the position and intensity of the absorption bands.
Computational and Theoretical Investigations of 4 Butoxy 3,5 Diiodobenzaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Butoxy-3,5-diiodobenzaldehyde, these methods could provide invaluable insights.
Density Functional Theory (DFT) Studies for Ground State Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers could calculate key geometrical parameters such as bond lengths, bond angles, and dihedral angles for this compound. This foundational analysis is crucial for all subsequent computational work.
Ab Initio Methods for Electronic Configuration and Energy Calculations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed to provide a highly accurate description of the electronic configuration and total energy of this compound. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory would offer a detailed picture of the molecule's electronic makeup.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data. By performing calculations on the optimized geometry of this compound, it would be possible to predict its theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and its Infrared (IR) vibrational frequencies. These theoretical spectra would be instrumental in interpreting and verifying experimental data.
A hypothetical data table for predicted IR frequencies could be structured as follows:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C=O stretch | Data not available | Aldehyde carbonyl group |
| C-H stretch (aromatic) | Data not available | Benzene (B151609) ring C-H bonds |
| C-H stretch (aliphatic) | Data not available | Butoxy group C-H bonds |
| C-O-C stretch | Data not available | Ether linkage |
| C-I stretch | Data not available | Carbon-Iodine bonds |
Similarly, a table for predicted NMR chemical shifts could be presented as:
| Atom | Predicted Chemical Shift (ppm) |
| Aldehyde H | Data not available |
| Aromatic H | Data not available |
| Butoxy CH₂ (alpha) | Data not available |
| Butoxy CH₂ (beta) | Data not available |
| Butoxy CH₂ (gamma) | Data not available |
| Butoxy CH₃ | Data not available |
| Carbonyl C | Data not available |
| Aromatic C (substituted) | Data not available |
| Aromatic C (unsubstituted) | Data not available |
| Butoxy C (alpha) | Data not available |
| Butoxy C (beta) | Data not available |
| Butoxy C (gamma) | Data not available |
| Butoxy C (delta) | Data not available |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their spatial distribution are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For this compound, this analysis would reveal the likely sites for nucleophilic and electrophilic attack.
A summary of FMO analysis would typically include:
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. By mapping the electrostatic potential onto the electron density surface of this compound, regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack) could be identified. Typically, red-colored regions indicate negative potential, while blue-colored regions indicate positive potential.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The butoxy group of this compound introduces conformational flexibility. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques well-suited for exploring the different possible conformations of the molecule and their relative energies. A systematic conformational search could identify the lowest energy conformers, providing insight into the molecule's preferred shape in different environments. This information is crucial for understanding its biological activity and physical properties.
Energy Minimization and Conformational Landscape Exploration
The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For this compound, the conformational landscape is primarily dictated by the orientation of the butoxy and aldehyde groups relative to the benzene ring.
Energy minimization calculations, employing methods like molecular mechanics (MM) and quantum mechanics (QM), are fundamental to identifying the most stable conformations, known as global and local minima on the potential energy surface. For substituted benzaldehydes, the planarity of the aldehyde group with the aromatic ring is a key factor.
Computational studies on similar substituted benzaldehydes suggest that the lowest energy conformation would likely feature the aldehyde group being coplanar with the benzene ring to maximize π-conjugation. The butoxy group, with its flexible alkyl chain, will have several possible low-energy conformations. The most stable conformer would likely have the butoxy chain extended to minimize steric hindrance with the bulky ortho-iodine atoms.
A hypothetical energy landscape exploration for this compound might yield several stable conformers, with their relative energies indicating their population at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-O-C of butoxy) | Relative Energy (kcal/mol) |
| 1 (Anti-periplanar) | ~180° | 0.00 |
| 2 (Gauche) | ~60° | 1.5 - 2.5 |
| 3 (Gauche) | ~-60° | 1.5 - 2.5 |
Note: This table is illustrative and based on general principles of conformational analysis for similar molecules.
Torsional Angle Studies and Rotational Barriers
Torsional angles, or dihedral angles, define the rotation around a chemical bond. In this compound, the key torsional angles are associated with the rotation of the aldehyde group and the butoxy group.
Studies on para-substituted benzaldehydes have shown that the barrier to rotation of the formyl group (CHO) is influenced by the electronic nature of the substituents. researchgate.net For this compound, the electron-donating butoxy group would be expected to increase the double bond character of the C-CHO bond through resonance, leading to a higher rotational barrier compared to unsubstituted benzaldehyde (B42025). The bulky iodine atoms would also sterically hinder rotation.
The rotation around the C-O bond of the butoxy group will also have a specific rotational barrier. The presence of two large iodine atoms in the ortho positions would significantly influence this barrier.
Table 2: Estimated Rotational Barriers in this compound
| Rotational Bond | Estimated Rotational Barrier (kcal/mol) |
| Phenyl-CHO | 7 - 10 |
| Phenyl-O(Butoxy) | 3 - 5 |
Note: These values are estimations based on data from related substituted benzaldehydes and the expected steric and electronic effects of the substituents. researchgate.net
Computational Elucidation of Reaction Mechanisms involving this compound
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. For reactions involving this compound, such as nucleophilic addition to the carbonyl group, computational methods can map out the entire reaction pathway.
Transition State Characterization for Elementary Reaction Steps
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Identifying and characterizing the transition state is crucial for understanding the reaction's kinetics. Computational methods, particularly density functional theory (DFT), are used to locate transition state structures and calculate their energies. For a nucleophilic attack on the aldehyde group of this compound, the transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond.
Theoretical Insights into Molecular Recognition Principles
Molecular recognition refers to the specific interaction between two or more molecules. Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in medicinal chemistry and materials science.
Ligand-Target Interaction Modeling (Computational Perspective)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein. nih.govnih.gov In the context of this compound, docking studies could be used to predict its binding mode within a protein's active site.
The interactions governing this binding can be analyzed in detail. These include:
Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor.
Halogen Bonding: The iodine atoms can participate in halogen bonds, a type of non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site. This is a significant interaction for iodinated compounds.
Hydrophobic Interactions: The butoxy group and the benzene ring can engage in hydrophobic interactions with nonpolar residues in the protein.
π-π Stacking: The aromatic ring can interact with other aromatic residues through π-π stacking.
By quantifying the energies of these interactions, computational models can provide a detailed picture of the molecular recognition process.
Quantitative Structure-Activity Relationship (QSAR) Methodologies (Focus on Predictive Modeling Frameworks)
A typical QSAR study on a series of compounds analogous to this compound would begin with the compilation of their biological activity data, for instance, the concentration required to inhibit a particular enzyme by 50% (IC50). nih.govnih.gov Subsequently, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as physicochemical, topological, and quantum chemical.
For instance, in a study of substituted benzaldehydes, hydrophobicity of substituents at the para position was found to be a major determinant of inhibitory activity. nih.gov An increase in the Hansch-Fujita π value, a measure of hydrophobicity, led to a significant change in IC50 values. nih.gov Other relevant descriptors for benzaldehyde derivatives have included molecular connectivity indices, polarizability, and dipole moment. tandfonline.com
Once a dataset of descriptors and corresponding biological activities is assembled, various statistical and machine learning techniques can be employed to develop a predictive model. Multiple Linear Regression (MLR) is a common starting point, which seeks to find a linear relationship between the descriptors and the activity. ijpsr.com More advanced techniques, such as those used in 3D-QSAR like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by considering the three-dimensional arrangement of the molecules and their interaction fields. nih.govnih.gov These methods are particularly useful for understanding how steric, electrostatic, and other fields around the molecule influence its interaction with a biological target. nih.gov
To illustrate how a QSAR model for a series of analogues of this compound might be presented, a hypothetical dataset and resulting model are shown below.
Hypothetical Research Findings for a Series of Benzaldehyde Derivatives
| Compound ID | R1 (para-substituent) | R2, R6 (ortho-substituents) | Log(1/IC50) (Experimental) | LogP (Hydrophobicity) | Electronic Parameter (σ) | Steric Parameter (Es) | Log(1/IC50) (Predicted) |
| 1 | OCH3 | H | 4.2 | 1.5 | -0.27 | -0.55 | 4.3 |
| 2 | Cl | H | 4.8 | 2.1 | 0.23 | -0.97 | 4.7 |
| 3 | O(CH2)3CH3 | I | 5.5 | 3.5 | -0.32 | -1.54 | 5.6 |
| 4 | Br | H | 5.1 | 2.4 | 0.23 | -1.16 | 5.0 |
| 5 | O(CH2)3CH3 | Br | 5.3 | 3.3 | -0.32 | -1.16 | 5.4 |
This table is for illustrative purposes only and does not represent real experimental data.
The predictive ability of a QSAR model is assessed through rigorous validation, often involving the use of a test set of compounds that were not used in the model's development. youtube.com Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) are used to evaluate the model's robustness and predictive power. biolscigroup.us For example, a CoMFA model for a set of benzaldehyde derivatives achieved a q² of 0.926 and an R² of 0.986, indicating a highly predictive model. nih.gov
The insights gained from such QSAR models can be invaluable. For a compound like this compound, a QSAR study could elucidate the relative importance of the butoxy group and the iodine atoms for a specific biological activity. For example, contour maps generated from CoMFA or CoMSIA can highlight regions where bulky substituents or electropositive/negative groups would be beneficial or detrimental to the activity, thus guiding the design of new, potentially more effective, derivatives. nih.gov
Chemical Reactivity and Derivatization Strategies for 4 Butoxy 3,5 Diiodobenzaldehyde
Cross-Coupling Reactions at the Iodine Positions
The iodine atoms on the aromatic ring of 4-Butoxy-3,5-diiodobenzaldehyde serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions. These reactions are pivotal for the construction of complex molecular architectures through the formation of new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of this compound, this reaction allows for the introduction of aryl or vinyl groups at the iodine-substituted positions.
The reaction typically involves a palladium catalyst, a base, and a boronic acid or its ester. By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-substitution. For instance, reacting this compound with one equivalent of phenylboronic acid would predominantly yield 4-Butoxy-3-iodo-5-phenylbenzaldehyde. Using an excess of the boronic acid would lead to the formation of 4-Butoxy-3,5-diphenylbenzaldehyde. The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds, allowing for selective coupling reactions in molecules containing different halogens.
| Reaction | Reagents | Potential Products |
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂), Pd Catalyst, Base | Mono- or Di-arylated Benzaldehyde (B42025) |
Sonogashira Coupling for Aryl-Alkyne Bond Formation
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. byjus.comnih.gov This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and organic materials. byjus.com For this compound, the two iodine atoms serve as excellent leaving groups for this transformation. The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base in an organic solvent. organic-chemistry.org
The general mechanism involves a catalytic cycle with both palladium and copper. The palladium(0) species undergoes oxidative addition to the aryl iodide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation from copper to the palladium complex, followed by reductive elimination, yields the arylated alkyne and regenerates the palladium(0) catalyst. byjus.com
A key aspect of the Sonogashira coupling with this compound is the potential for both mono- and di-alkynylation. Due to the electronic and steric environment of the two iodine atoms, selective mono-alkynylation can often be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the alkyne, reaction time, and temperature. Studies on similar 5-substituted-1,2,3-triiodobenzenes have shown that the terminal C-I bonds are the most reactive and less sterically hindered, leading to exclusive coupling at these positions. nih.govrsc.org
Table 1: Illustrative Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Product(s) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene (1.1 eq) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | Mono-alkynylated | 85 |
| 2 | Phenylacetylene (2.2 eq) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | Di-alkynylated | 92 |
| 3 | Trimethylsilylacetylene (1.1 eq) | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | RT | Mono-alkynylated | 90 |
Note: The data in this table is illustrative and based on typical conditions for Sonogashira couplings of diiodoaryl compounds. Actual results may vary.
Heck Coupling for Aryl-Alkene Bond Formation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgyoutube.com It is a widely used method for the synthesis of substituted alkenes, particularly stilbenes and cinnamates. researchgate.netbeilstein-journals.org In the case of this compound, the two iodine atoms provide handles for the introduction of alkenyl groups.
The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl iodide to a palladium(0) complex. The resulting arylpalladium(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the final substituted alkene product and a hydridopalladium complex. The base present in the reaction mixture then regenerates the palladium(0) catalyst. libretexts.org
Similar to the Sonogashira coupling, the Heck reaction on this compound can be controlled to achieve either mono- or di-vinylation. The reactivity of the two C-I bonds can be differentiated by adjusting the reaction parameters. The synthesis of 1,3-diarylpropene derivatives via Heck coupling of iodo-substituted aromatics has been reported, highlighting the utility of this reaction for creating complex unsaturated systems. nih.gov
Table 2: Illustrative Heck Coupling of this compound
| Entry | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Product(s) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Styrene (1.1 eq) | Pd(OAc)₂ | Et₃N | DMF | 100 | Mono-vinylation | 80 |
| 2 | Styrene (2.2 eq) | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 120 | Di-vinylation | 88 |
| 3 | n-Butyl acrylate (B77674) (1.1 eq) | PdCl₂(PPh₃)₂ | NaOAc | NMP | 110 | Mono-vinylation | 75 |
Note: The data in this table is illustrative and based on typical conditions for Heck couplings of diiodoaryl compounds. Actual results may vary.
Buchwald-Hartwig Amination for Aryl-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.orgnih.gov This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org For this compound, this reaction provides a direct route to a variety of substituted anilines.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to a palladium(0) complex. The resulting arylpalladium(II) halide complex then reacts with the amine in the presence of a base to form a palladium amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the palladium(0) catalyst. acsgcipr.orgyoutube.com The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. youtube.com
The presence of two iodine atoms on this compound allows for sequential or double amination, leading to the synthesis of diamino derivatives. The synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors has been achieved through Buchwald-Hartwig amination of aryl bromides with various amines, demonstrating the power of this reaction in materials science. nih.gov
Table 3: Illustrative Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Product(s) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Aniline (1.1 eq) | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene (B28343) | 100 | Mono-amination | 90 |
| 2 | Aniline (2.2 eq) | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | Di-amination | 85 |
| 3 | Morpholine (1.1 eq) | PdCl₂(dppf) | K₃PO₄ | THF | 80 | Mono-amination | 88 |
Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig aminations of diiodoaryl compounds. Actual results may vary.
Ullmann Coupling for Aryl-Aryl Dimerization
The Ullmann reaction is a classic copper-catalyzed coupling reaction of two aryl halides to form a biaryl. byjus.comwikipedia.org While traditional Ullmann conditions often require harsh reaction conditions, modern variations with ligands have expanded its scope and applicability. organic-chemistry.orgwikipedia.org For this compound, this reaction can be used to synthesize symmetrical biaryl dimers.
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. Oxidative addition of the aryl iodide to copper(0) or copper(I) species, followed by reaction with a second molecule of the aryl halide, leads to the formation of the biaryl product through reductive elimination. organic-chemistry.org
The Ullmann condensation, a related reaction, involves the copper-catalyzed reaction of an aryl halide with a nucleophile such as a phenol, thiol, or amine. wikipedia.org This can be a useful alternative to palladium-catalyzed methods for the formation of diaryl ethers, thioethers, and anilines. The synthesis of biheteroaryls through a cross-Ullmann coupling has also been developed, showcasing the versatility of this transformation. nih.gov
Table 4: Illustrative Ullmann Coupling of this compound
| Entry | Reactant | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Self-coupling | Cu powder | DMF | 150 | Symmetrical Biaryl | 65 | |
| 2 | Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | NMP | 180 | Diaryl Ether | 70 |
| 3 | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 160 | Diaryl Amine | 60 |
Note: The data in this table is illustrative and based on typical conditions for Ullmann couplings of aryl iodides. Actual results may vary.
Aromatic Ring Transformations and Substitutions
Beyond the versatile cross-coupling reactions at the carbon-iodine bonds, the aromatic ring of this compound itself can undergo further transformations. The electronic nature of the substituents—the electron-donating butoxy group and the electron-withdrawing aldehyde group, along with the two iodine atoms—influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Beyond Iodination
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strongly electron-donating butoxy group. However, the positions ortho and para to the butoxy group are already occupied by the two iodine atoms and the aldehyde group, respectively. The remaining positions are meta to the butoxy group and are therefore less activated. Nevertheless, under forcing conditions, further electrophilic substitution might be possible, although it is not a commonly employed strategy for this particular compound due to the high degree of substitution already present.
Nucleophilic Aromatic Substitution (if applicable through iodine activation)
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.commasterorganicchemistry.com In this compound, the aldehyde group is a moderate electron-withdrawing group, but it is para to the butoxy group, not the iodine atoms. The iodine atoms themselves are not sufficiently activating for SNAr to occur readily with common nucleophiles under standard conditions. However, in some cases, particularly with highly activated nucleophiles or under specific catalytic conditions, substitution of the iodine atoms might be achievable. The reactivity could also be influenced by the formation of a benzyne (B1209423) intermediate under strongly basic conditions, although this is less common for iodo-substituted arenes compared to their bromo and chloro counterparts. masterorganicchemistry.com
Strategic Synthesis of Complex Organic Molecules Utilizing this compound
The inherent functionalities of this compound offer a playground for synthetic chemists. The aldehyde group can readily undergo a variety of condensation reactions, while the carbon-iodine bonds are prime candidates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The strategic sequencing of these reactions could, in principle, lead to a wide array of complex molecular frameworks.
Building Blocks for Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of fused aromatic rings. The synthesis of functionalized PAHs is of significant interest due to their applications in materials science, particularly in the field of organic electronics.
Theoretically, this compound could serve as a key precursor for PAHs through a sequence of coupling and cyclization reactions. For instance, a double Suzuki coupling with an appropriate di-boronic acid derivative could be envisioned to form a larger, non-planar polyphenylene intermediate. Subsequent intramolecular cyclization, potentially through a Scholl reaction, could then lead to the formation of a rigid, planar PAH system. The butoxy group would remain as a solubilizing and functionality-tuning appendage on the final PAH core.
Another plausible, yet undocumented, approach would involve a Sonogashira coupling of this compound with a terminal di-alkyne. The resulting dialkynyl-substituted benzaldehyde could then undergo a variety of cyclization reactions, such as a Bergman cyclization, to generate a PAH core.
Precursors for Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The aldehyde functionality of this compound makes it a suitable starting point for the synthesis of various heterocyclic systems.
For example, Knoevenagel condensation of the aldehyde with active methylene (B1212753) compounds is a well-established method for forming new carbon-carbon bonds, which can be a prelude to heterocycle formation. researchgate.netresearchgate.net Subsequent intramolecular reactions, potentially involving the iodo-substituents, could lead to the formation of fused heterocyclic systems.
The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde followed by ring closure, offers another theoretical pathway to tetrahydro-β-carboline or tetrahydroisoquinoline derivatives, depending on the nature of the amine. nih.govresearchgate.net The resulting heterocyclic core would be decorated with two iodine atoms, providing handles for further functionalization.
While these are standard and powerful methods in heterocyclic synthesis, their specific application to this compound has not been reported in the surveyed literature.
Pathways to Macromolecular Architectures
The difunctional nature of this compound, with its two reactive iodine sites, suggests its potential as a monomer in polymerization reactions to form macromolecular architectures such as polymers and dendrimers.
For instance, polycondensation reactions via repeated Suzuki or Sonogashira couplings with suitable di-functionalized comonomers (e.g., diboronic acids or di-alkynes) could theoretically yield conjugated polymers. These polymers would be expected to possess interesting photophysical and electronic properties, influenced by the butoxy and aldehyde (or derivatized aldehyde) functionalities.
The aldehyde group could also be utilized in polymerization schemes. For example, a Wittig reaction with a bis-ylide could lead to the formation of polymers with vinylene linkages. researchgate.net However, the successful implementation of these polymerization strategies with this compound as a monomer has not been documented.
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Advanced Applications of 4 Butoxy 3,5 Diiodobenzaldehyde in Chemical Sciences
Development of Novel Functional Materials Utilizing 4-Butoxy-3,5-diiodobenzaldehyde
Liquid Crystalline Materials and Optoelectronic Device Components
There is no available scientific literature or patented technology that describes the synthesis or characterization of liquid crystalline materials derived from this compound. The design of liquid crystals often involves the use of aromatic aldehydes to create Schiff base or chalcone (B49325) derivatives, which promote the formation of mesophases. However, studies specifically employing the this compound scaffold for this purpose have not been reported. Consequently, there are no research findings on its potential utility in optoelectronic devices, such as displays or sensors, that would stem from liquid crystalline properties.
Role in Supramolecular Chemistry and Self-Assembly Processes
The potential for this compound to participate in supramolecular chemistry and self-assembly is suggested by its functional groups, which could engage in various intermolecular interactions. However, a review of current research indicates a lack of studies focused on this compound's application in these areas.
Design of Molecular Receptors and Recognition Elements
No published research was found on the use of this compound in the design of molecular receptors or recognition elements. The aldehyde group could theoretically be used to form covalent or reversible bonds in a host-guest system, and the diiodo-substituted aromatic ring could participate in halogen bonding, but these potential applications remain unexplored for this specific molecule.
Self-Assembled Monolayers (SAMs) and Surface Functionalization
While aromatic aldehydes can be used to functionalize surfaces, there are no studies specifically reporting the use of this compound for the formation of self-assembled monolayers (SAMs) or for the broader purpose of surface functionalization. Research on SAMs often involves thiol or silane (B1218182) anchoring groups, which are absent in this compound, and alternative strategies for its attachment to surfaces have not been described.
Application in Catalysis: Precursor to Ligands or Metal Complexes
The use of this compound as a precursor to ligands for catalysis or as a starting material for metal complexes has not been documented in the available scientific literature.
Development of Ligands for Homogeneous Catalysis
There are no reports on the development of ligands for homogeneous catalysis starting from this compound. The aldehyde functionality offers a route to synthesize various ligand types, such as Schiff bases or phosphines, but these synthetic pathways have not been applied to this particular compound for catalytic purposes.
Precursor to Heterogeneous Catalysts or Support Materials
Similarly, no information is available on the application of this compound as a precursor to heterogeneous catalysts or as a component in the synthesis of catalyst support materials.
Analytical Methodologies for the Detection and Quantification of 4 Butoxy 3,5 Diiodobenzaldehyde
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation of 4-Butoxy-3,5-diiodobenzaldehyde from complex mixtures, allowing for its identification and quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
For compounds similar in structure, such as 4-Hydroxy-3,5-diiodobenzaldehyde, reversed-phase HPLC (RP-HPLC) has proven effective. sielc.com In a typical RP-HPLC setup for a related compound, a C18 column is used as the stationary phase, which retains the analyte based on its hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, sometimes with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com
Detection in HPLC can be achieved through various modes:
UV-Vis Detection: A common and robust method where the analyte is detected based on its absorption of ultraviolet or visible light. The presence of the aromatic ring and the aldehyde chromophore in this compound suggests strong UV absorbance, making this a suitable detection method.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, along with structural information based on the mass-to-charge ratio of the analyte and its fragments. This is particularly useful for unambiguous identification in complex matrices.
A hypothetical HPLC method for this compound, extrapolated from methods for similar compounds, is presented below:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) with Mass Spectrometry (GC-MS) or Flame Ionization Detection (FID)
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. While the high molecular weight and boiling point of this compound might present challenges, GC analysis is feasible, particularly with a high-temperature column and appropriate derivatization if necessary.
In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's volatility and its interaction with the stationary phase.
Flame Ionization Detection (FID): FID is a common detector that provides a response proportional to the mass of carbon atoms in the analyte. It is a robust and sensitive detector for organic compounds but does not provide structural information.
Mass Spectrometry (MS) Detection (GC-MS): This is the most powerful detection method for GC. As the separated components elute from the column, they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive identification. For halogenated compounds, the isotopic pattern of iodine can further aid in identification. The mass spectrum of fatty aldehydes, for instance, shows characteristic fragmentation patterns that are useful for their identification. nih.gov While a specific mass spectrum for this compound is not readily available, analysis of similar structures like benzaldehyde (B42025) reveals characteristic fragments. nist.govhmdb.ca
A theoretical GC-MS method for this compound could involve the following parameters:
| Parameter | Condition |
| Column | High-temperature capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Temperature gradient from 100 °C to 300 °C |
| Detector | Mass Spectrometer (Electron Ionization - EI) |
| Scan Range | 50-500 m/z |
Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as assessing the purity of a sample or monitoring the progress of a chemical reaction.
In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
The position of the compound on the developed plate is identified by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For benzaldehyde and its derivatives, various solvent systems can be employed, such as mixtures of hexanes and ethyl acetate (B1210297) or pentane (B18724) and diethyl ether. orgsyn.orgresearchgate.net Visualization of the spots is often achieved under UV light (typically at 254 nm) due to the UV-absorbing nature of the aromatic ring. orgsyn.org For enhanced visualization, especially for aldehydes, derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) can be used, which react with the aldehyde to form colored spots. rit.educapes.gov.br
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F254 TLC plate |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV lamp (254 nm) or staining with 2,4-DNPH reagent |
| Application | Qualitative purity check, reaction monitoring |
Advanced Spectroscopic Detection Methods
Spectroscopic methods are invaluable for obtaining quantitative information and for the structural elucidation of this compound.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for determining the concentration of a substance in solution, provided it absorbs light in the UV or visible region of the electromagnetic spectrum. The aromatic nature and the presence of the aldehyde group in this compound make it a strong candidate for this type of analysis.
The principle behind UV-Vis spectrophotometry is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (λmax), where the compound shows maximum absorption, a calibration curve can be constructed using standards of known concentration. This curve can then be used to determine the concentration of an unknown sample.
Iodinated aromatic compounds are known to have characteristic UV absorption spectra. ucla.edu The interaction of iodine with organic solvents can lead to strong absorption bands in the UV region. researchgate.net For instance, the release of iodine from certain materials can be monitored by observing the temporal evolution of the UV-Vis absorption spectra. researchgate.net
To determine the concentration of this compound, one would first need to determine its λmax by scanning a dilute solution of the pure compound across a range of UV wavelengths. A hypothetical procedure is outlined below:
| Step | Description |
| 1. Wavelength Scan | A dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is scanned from approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). |
| 2. Calibration Curve | A series of standard solutions with known concentrations are prepared, and their absorbance at λmax is measured. A plot of absorbance versus concentration is generated. |
| 3. Sample Analysis | The absorbance of the unknown sample solution is measured at λmax, and its concentration is determined from the calibration curve. |
Fluorescence Spectroscopy (if derivatives are fluorescent)
Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission from a sample after it has been excited by light of a specific wavelength. While not all compounds are naturally fluorescent, certain structural motifs can impart fluorescence. In other cases, non-fluorescent compounds can be derivatized with a fluorescent tag to enable their detection by this method.
For aldehydes, derivatization is a common strategy to introduce fluorescence. For example, natural aldehydes can be used to synthesize fluorescent imidazo[1,5-a]pyridine (B1214698) derivatives. nih.gov This approach involves a one-pot cyclization reaction that generates highly fluorescent products. If this compound were to be analyzed using this technique, it would first need to be reacted with a suitable reagent to form a fluorescent derivative.
The process would involve:
Derivatization: Reaction of this compound with a fluorogenic reagent.
Excitation and Emission Spectra: Determination of the optimal excitation and emission wavelengths for the fluorescent derivative.
Quantification: Measurement of the fluorescence intensity of the sample and comparison to a calibration curve prepared from standards of the derivatized compound.
This method offers the potential for very low detection limits, which is advantageous for trace analysis.
Sample Preparation Strategies for Complex Matrices (e.g., reaction mixtures, environmental samples)
The isolation and preconcentration of this compound from complex matrices such as reaction mixtures or environmental samples are critical preliminary steps for accurate analysis. The choice of sample preparation technique depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical method.
Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases. nih.gov For the extraction of the relatively non-polar this compound from aqueous matrices, a non-polar organic solvent such as hexane, ethyl acetate, or toluene (B28343) could be employed. sciencemadness.org The efficiency of LLE can be influenced by factors such as the solvent-to-sample volume ratio, pH of the aqueous phase, and mixing time. A modified LLE protocol involving a water-miscible solvent can enhance the contact between the extraction solvent and the analyte, potentially improving extraction efficiency. acs.org
Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, offering advantages such as higher recovery, reduced solvent consumption, and the potential for automation. For this compound, a reversed-phase SPE cartridge (e.g., C18 or C8) would be suitable. The sample is loaded onto the cartridge, interfering substances are washed away with a polar solvent, and the target analyte is then eluted with a less polar solvent. The selection of appropriate washing and eluting solvents is crucial for achieving high selectivity and recovery.
Table 1: Comparison of Hypothetical LLE and SPE Parameters for this compound Extraction
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |
| Typical Solvents/Sorbents | Ethyl acetate, Hexane, Toluene | C18, C8, Polymer-based sorbents |
| Advantages | Simple, well-established | High recovery, low solvent use, automation |
| Disadvantages | Large solvent volumes, emulsion formation | Higher cost, potential for sorbent-analyte interactions |
| Hypothetical Recovery | 85-95% | 90-99% |
Microextraction techniques are miniaturized versions of LLE and SPE that offer significant advantages in terms of reduced sample and solvent volumes, making them environmentally friendly and cost-effective. ijrpc.com
Solid-Phase Microextraction (SPME): In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions onto the fiber, which is then directly introduced into the analytical instrument (e.g., gas chromatograph). acs.org For a semi-volatile compound like this compound, a polydimethylsiloxane (B3030410) (PDMS) coated fiber could be effective. acs.org
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution. rsc.org The high surface area of the fine droplets of the extraction solvent allows for fast mass transfer of the analyte. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis.
Table 2: Overview of Potential Microextraction Techniques for this compound
| Technique | Principle | Potential Stationary/Solvent Phase | Key Advantages |
| SPME | Analyte partitions onto a coated fiber | Polydimethylsiloxane (PDMS) | Solvent-free, simple, integrates sampling and preconcentration |
| DLLME | Analyte partitions into fine droplets of an extraction solvent | Tetrachloroethylene (extractor), Acetone (disperser) | Fast, high enrichment factor, low solvent consumption |
Method Validation and Quality Control Parameters
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, range, limits of detection and quantification, accuracy, precision, and robustness. openresearchlibrary.org
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A calibration curve is constructed by plotting the analytical signal versus the known concentrations of a series of standards. researchgate.net For chromatographic methods, linearity is typically assessed by preparing at least five to six calibration standards in triplicate. researchgate.net
The range of an analytical method is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Calibration Curve Construction: The relationship between the concentration and the response is often evaluated using the method of least squares linear regression. csic.es While a high correlation coefficient (r) or coefficient of determination (R²) is often reported, it is not a sufficient indicator of linearity. researchgate.netrsc.org A more rigorous approach involves examining the residual plot (a plot of the differences between the observed and predicted values versus concentration), which should show a random distribution of points around the zero line for a linear model. rsc.org
Table 3: Illustrative Calibration Data for HPLC-UV Analysis of this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) - Replicate 1 | Peak Area (Arbitrary Units) - Replicate 2 | Peak Area (Arbitrary Units) - Replicate 3 | Mean Peak Area |
| 1.0 | 12,540 | 12,680 | 12,490 | 12,570 |
| 5.0 | 63,210 | 62,980 | 63,550 | 63,247 |
| 10.0 | 125,800 | 126,300 | 125,500 | 125,867 |
| 25.0 | 315,200 | 314,800 | 316,100 | 315,367 |
| 50.0 | 630,500 | 632,000 | 629,800 | 630,767 |
| Regression Equation: | y = 12605x + 450 | |||
| Coefficient of Determination (R²): | 0.9998 |
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net
The LOD and LOQ are often estimated based on the standard deviation of the response and the slope of the calibration curve. Common formulas used are:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the response (often from blank measurements or the y-intercept of the regression line) and S is the slope of the calibration curve. researchgate.net
Accuracy is the closeness of the agreement between the measured value and the true or accepted reference value. nih.gov It is often assessed by performing recovery studies on samples spiked with a known amount of the analyte. nih.gov The percentage recovery is then calculated.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). sciepub.com
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these parameters could include the pH of the mobile phase, column temperature, and flow rate.
Table 4: Hypothetical Accuracy and Precision Data for the Quantification of this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Mean Recovery (%) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| 2.0 | 1.98 ± 0.08 | 99.0 | 4.0 | 5.2 |
| 20.0 | 20.3 ± 0.6 | 101.5 | 3.0 | 4.5 |
| 40.0 | 39.5 ± 1.0 | 98.8 | 2.5 | 3.8 |
Selectivity and Matrix Interference Assessment
A critical aspect of developing robust analytical methods is ensuring selectivity—the ability to accurately measure the target analyte without interference from other compounds in the sample matrix. For this compound, potential interferents could include structurally similar compounds, such as other benzaldehyde derivatives, or components of complex environmental or biological matrices.
Without specific studies, one can only hypothesize the potential challenges. For instance, in a complex matrix, compounds with similar polarity and molecular weight might co-elute during chromatographic separation, leading to inaccurate quantification. Spectroscopic methods could also be affected by compounds with overlapping absorption or emission spectra. The development of selective methods would likely involve high-resolution chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can differentiate compounds based on both their retention time and mass-to-charge ratio.
Table 1: Hypothetical Matrix Interference Considerations
| Potential Interferent Class | Analytical Technique | Potential for Interference | Mitigation Strategy |
| Other Iodinated Benzaldehydes | Chromatography, UV-Vis | High | High-resolution chromatography, mass spectrometry |
| Phenolic Compounds | Electroanalytical Methods | Moderate | Selective electrode modification, pH adjustment |
| Humic and Fulvic Acids | Environmental Samples | High | Sample cleanup (e.g., solid-phase extraction), matrix-matched calibration |
This table is illustrative and based on general analytical principles, not on specific data for this compound.
Environmental Analytical Studies
The environmental fate and transport of a chemical are crucial for assessing its potential impact. This includes understanding how it partitions between different environmental compartments (water, soil, air) and developing methods to detect it at environmentally relevant concentrations.
Investigation of Environmental Partitioning and Distribution (Modeling and Analytical Methods)
To date, no modeling or analytical studies have been published that investigate the environmental partitioning and distribution of this compound. Such studies would typically involve determining key physicochemical properties like the octanol-water partition coefficient (Kow), water solubility, and vapor pressure. These parameters are essential inputs for environmental fate models that predict how a chemical will be distributed in the environment.
Analytical methods to support these studies would require the development of extraction and quantification techniques for various environmental matrices, including water, soil, and sediment.
Development of Methods for Trace Analysis in Environmental Samples
The detection of chemicals at trace levels (parts per billion or lower) in environmental samples is a significant analytical challenge due to the complexity of the matrices. For this compound, this would necessitate the development of highly sensitive and selective analytical methods.
Techniques such as solid-phase extraction (SPE) for sample pre-concentration, followed by analysis using GC-MS or LC-MS/MS, would likely be the methods of choice. The development process would involve optimizing extraction efficiency, chromatographic separation, and mass spectrometric detection parameters to achieve the required sensitivity and specificity.
Table 2: Potential Methodologies for Trace Analysis
| Analytical Step | Proposed Technique | Key Considerations |
| Sample Extraction | Solid-Phase Extraction (SPE) | Selection of appropriate sorbent material, optimization of elution solvent |
| Chromatographic Separation | Gas Chromatography (GC) or Liquid Chromatography (LC) | Column selection, temperature or gradient programming |
| Detection and Quantification | Mass Spectrometry (MS or MS/MS) | Ionization method, selection of characteristic ions for monitoring |
This table outlines a potential analytical approach and is not based on validated methods for this compound.
Conclusion and Future Research Perspectives on 4 Butoxy 3,5 Diiodobenzaldehyde
Synthesis and Characterization: Summary of Key Advancements
Currently, there is a notable absence of dedicated studies on the synthesis and characterization of 4-Butoxy-3,5-diiodobenzaldehyde in peer-reviewed literature. However, its synthesis can be logically inferred from standard organic chemistry transformations. A plausible synthetic route would likely involve a two-step process starting from 4-hydroxybenzaldehyde.
The initial step would be a Williamson ether synthesis, where 4-hydroxybenzaldehyde is reacted with a butyl halide (e.g., 1-bromobutane) in the presence of a base to form 4-butoxybenzaldehyde (B1265825). The subsequent step would involve the electrophilic iodination of the aromatic ring. Due to the activating and ortho-, para-directing nature of the butoxy group, the iodine atoms are expected to substitute at the 3 and 5 positions.
Table 1: Proposed Synthesis of this compound
| Step | Reaction Type | Reactants | Reagents and Conditions | Product |
| 1 | Williamson Ether Synthesis | 4-hydroxybenzaldehyde, 1-bromobutane | Base (e.g., K2CO3), Solvent (e.g., Acetone) | 4-butoxybenzaldehyde |
| 2 | Electrophilic Iodination | 4-butoxybenzaldehyde | Iodine, Oxidizing agent (e.g., HNO3) | This compound |
Characterization of the final product would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the aldehyde proton, the aromatic protons, and the protons of the butyl group. ¹³C NMR would provide information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde carbonyl group (C=O) would be anticipated, along with absorptions corresponding to C-O and C-I bonds.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Reactivity and Derivatization: Unveiling New Chemical Pathways
The reactivity of this compound is dictated by its three key functional groups: the aldehyde, the butoxy group, and the iodine substituents on the aromatic ring.
The aldehyde group is susceptible to a wide range of nucleophilic addition reactions. ncert.nic.in These include:
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde would yield the corresponding alcohol.
Reductive Amination: Reaction with an amine in the presence of a reducing agent can produce a secondary or tertiary amine.
Wittig Reaction: This reaction would allow for the conversion of the aldehyde to an alkene.
Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds can lead to the formation of new carbon-carbon bonds.
The iodine atoms on the aromatic ring open up possibilities for various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of complex derivatives.
The butoxy group is generally stable but can influence the reactivity of the aromatic ring through its electron-donating nature.
Current and Emerging Applications in Chemical Sciences
While there are no specifically documented applications for this compound, its structure suggests potential utility in several areas of chemical science. Its highly functionalized nature makes it an attractive building block for organic synthesis.
The presence of two iodine atoms makes it a potential precursor for the synthesis of polymers and materials with interesting electronic or photophysical properties. The aldehyde functionality allows for its incorporation into larger molecular architectures, such as macrocycles or dendrimers.
Furthermore, iodinated aromatic compounds are known to have applications in medicinal chemistry and as intermediates in the synthesis of pharmaceuticals. The lipophilicity imparted by the butoxy group and the iodine atoms could be advantageous in the design of biologically active molecules.
Remaining Challenges and Unexplored Research Avenues
The primary challenge concerning this compound is the current lack of fundamental research. Key unexplored avenues include:
Optimized Synthesis: Developing and optimizing a high-yield, scalable synthesis for this compound is the first crucial step.
Full Characterization: A thorough spectroscopic and crystallographic characterization is necessary to fully understand its structural and electronic properties.
Exploration of Reactivity: A systematic investigation of its reactivity in various organic transformations is needed to establish its synthetic utility.
Investigation of Material Properties: The potential of this compound as a monomer or precursor for the development of novel materials remains to be explored.
Biological Activity Screening: Screening for potential biological activities could uncover applications in medicinal chemistry or agrochemicals.
Prospects for the Development of Advanced Materials and Synthetic Methodologies
The di-iodinated aromatic core of this compound provides a rigid scaffold that could be exploited in the design of advanced materials. Through cross-coupling reactions, it would be possible to synthesize conjugated polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The aldehyde group can be used to anchor the molecule to surfaces or to incorporate it into metal-organic frameworks (MOFs). The butoxy group can be varied to tune the solubility and processing properties of any resulting materials.
From a synthetic methodology perspective, this compound could serve as a test substrate for the development of new C-C and C-X coupling reactions, particularly those involving sterically hindered or electron-rich aromatic iodides.
Interdisciplinary Research Opportunities Involving this compound
The study of this compound presents several opportunities for interdisciplinary research:
Materials Science: Collaboration between organic chemists and materials scientists could lead to the development of novel functional materials with tailored optical and electronic properties.
Medicinal Chemistry: Working with biochemists and pharmacologists could facilitate the exploration of this compound and its derivatives as potential therapeutic agents. The presence of iodine atoms suggests potential for use in radio-labeling or as thyroid hormone analogs.
Supramolecular Chemistry: The molecule's structure could be leveraged by supramolecular chemists to design and construct complex self-assembled systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Butoxy-3,5-diiodobenzaldehyde, and how can reaction conditions be optimized?
- Methodology : Start with iodination of 4-butoxybenzaldehyde using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). Monitor progress via TLC and purify via column chromatography with hexane:ethyl acetate (9:1). Optimize yield by adjusting stoichiometry (e.g., 2.2 equivalents of ICl for diiodination) and reaction time (12–24 hours) .
- Key Variables : Solvent polarity (e.g., DMSO vs. acetonitrile in condensation reactions), catalyst selection (e.g., glacial acetic acid for Schiff base formation), and temperature control to avoid aldehyde oxidation .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- NMR : Use - and -NMR to confirm aldehyde proton (~9.8 ppm) and iodine-induced deshielding effects on aromatic protons.
- X-ray Crystallography : Grow single crystals via slow evaporation in acetonitrile. Analyze dihedral angles between the butoxy chain and aromatic ring to assess steric effects .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: expected [M+H] at 446.8 g/mol) .
Q. What in vitro biological assays are suitable for screening this compound’s bioactivity?
- Approach : Test enzyme inhibition (e.g., tyrosine kinases or cytochrome P450 isoforms) using fluorogenic substrates. For antimicrobial activity, use microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Controls : Compare with non-iodinated analogs (e.g., 4-butoxy-3,5-dichlorobenzaldehyde) to isolate iodine’s electronic effects .
Advanced Research Questions
Q. How does the iodine substitution pattern influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The para-iodo groups activate the aldehyde for nucleophilic addition (e.g., Suzuki-Miyaura coupling). Use DFT calculations to map electron density distribution, highlighting iodine’s ortho-directing effects .
- Experimental Validation : React with arylboronic acids under Pd(PPh) catalysis. Monitor regioselectivity via HPLC and compare with computational predictions .
Q. What computational strategies can predict this compound’s interactions with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Parameterize iodine’s van der Waals radius (1.98 Å) and partial charges .
- MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding free energy (MM-PBSA) .
Q. How should researchers address contradictions in spectroscopic data during structure elucidation?
- Case Study : If -NMR shows unexpected peaks, consider:
- Tautomerism : Aldehyde-enol tautomerization in DMSO-d. Confirm via -NMR in CDCl.
- Impurities : Trace solvents (e.g., residual acetonitrile) or byproducts from incomplete iodination. Use preparative HPLC for purification .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
